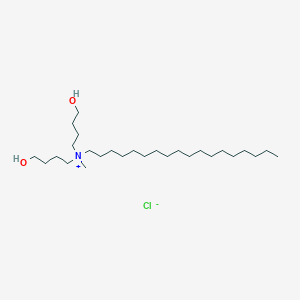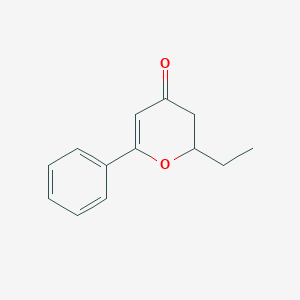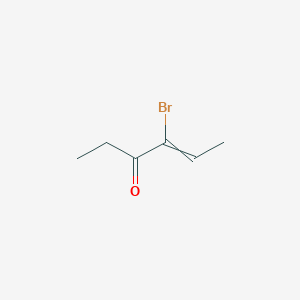
4-Bromohex-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromohex-4-en-3-one is an organic compound with the molecular formula C6H9BrO It is characterized by the presence of a bromine atom attached to a hexene chain with a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromohex-4-en-3-one typically involves the bromination of hex-4-en-3-one. One common method is the addition of bromine (Br2) to hex-4-en-3-one in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow bromination processes. These methods ensure higher yields and purity by optimizing reaction conditions and minimizing by-products. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromohex-4-en-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the hexene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid using suitable reagents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in solvents like dichloromethane.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of azidohex-4-en-3-one or thiocyanatohex-4-en-3-one.
Addition: Formation of dibromohexane or bromohexane derivatives.
Oxidation: Formation of hex-4-enoic acid.
Reduction: Formation of hex-4-en-3-ol.
Aplicaciones Científicas De Investigación
4-Bromohex-4-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-Bromohex-4-en-3-one involves its reactivity with various biological and chemical targets. The bromine atom and the ketone group are key functional sites that interact with nucleophiles and electrophiles. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The exact molecular pathways depend on the specific application and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-hexyne: Similar in structure but contains a triple bond instead of a double bond.
4-Chlorohex-4-en-3-one: Contains a chlorine atom instead of a bromine atom.
Hex-4-en-3-one: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness
4-Bromohex-4-en-3-one is unique due to the presence of both a bromine atom and a ketone group, which confer distinct reactivity patterns. The bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloro or non-halogenated counterparts. Additionally, the double bond allows for a variety of addition reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
811470-76-5 |
|---|---|
Fórmula molecular |
C6H9BrO |
Peso molecular |
177.04 g/mol |
Nombre IUPAC |
4-bromohex-4-en-3-one |
InChI |
InChI=1S/C6H9BrO/c1-3-5(7)6(8)4-2/h3H,4H2,1-2H3 |
Clave InChI |
CLMCVDJPNABWMJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(=CC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


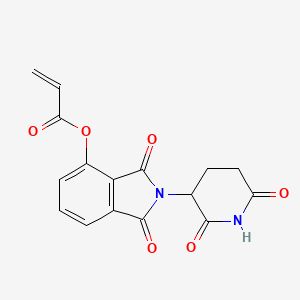
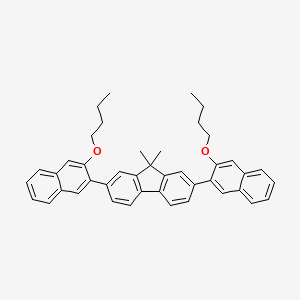
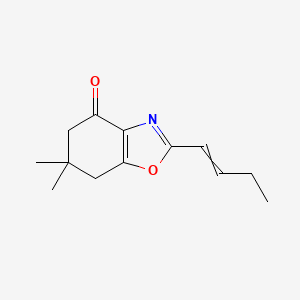
![N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-methoxybenzamide](/img/structure/B15158776.png)
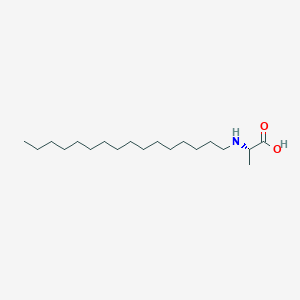
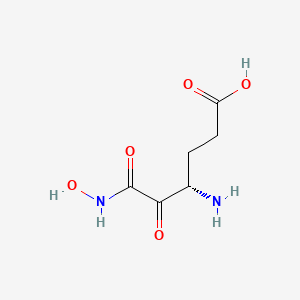
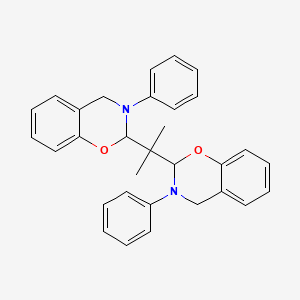
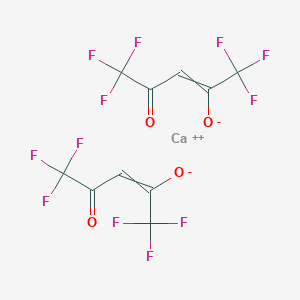

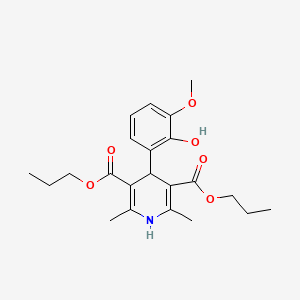
![2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo-](/img/structure/B15158821.png)
